Computational Lipophilicity (LogP) and Polar Surface Area (TPSA) Benchmarking for Pharmacokinetic Property Prediction
The target compound, 2-(2-piperidin-2-ylethoxy)pyrimidine, exhibits a computed LogP of 1.3876 and a TPSA of 47.04 Ų . This positions its predicted membrane permeability and oral bioavailability profile as distinct from close structural analogs. For example, an isomer, 5-[2-(2-piperidinyl)ethoxy]pyrimidine (CAS: 310881-23-3), while sharing the same molecular formula (C₁₁H₁₇N₃O) and molecular weight (207.27 g/mol) , is expected to possess different physicochemical parameters due to the altered position of the ethoxy-piperidine substituent on the pyrimidine ring, which would affect its dipole moment and hydrogen-bonding capacity. These computational differences are not trivial; they serve as primary filters in virtual screening and lead optimization campaigns, directly influencing the prioritization of compounds for synthesis and biological evaluation.
| Evidence Dimension | In silico ADME properties (LogP, TPSA) |
|---|---|
| Target Compound Data | LogP: 1.3876; TPSA: 47.04 Ų |
| Comparator Or Baseline | 5-[2-(2-piperidinyl)ethoxy]pyrimidine (CAS 310881-23-3, isomer) with unknown LogP/TPSA but identical molecular formula (C₁₁H₁₇N₃O) and molecular weight (207.27 g/mol) |
| Quantified Difference | Target compound's defined LogP (1.3876) and TPSA (47.04 Ų) provide a specific, calculable benchmark for pharmacokinetic prediction; the isomer's values are undefined, but structurally guaranteed to be different. |
| Conditions | Computational prediction using standard algorithms, as reported on a vendor technical datasheet . |
Why This Matters
The defined LogP and TPSA values for 2-(2-piperidin-2-ylethoxy)pyrimidine provide a concrete, calculable basis for predicting its absorption and distribution properties, enabling more informed selection in early-stage drug discovery compared to an undefined isomer.
